trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol
Description
trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol is a cyclobutane-derived secondary alcohol featuring a trans-configuration of substituents at positions 1 and 2. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. The compound’s structure includes a hydroxyl group at position 1 of the cyclobutane ring and a 3-methoxypropylamine substituent at position 3.
Properties
IUPAC Name |
(1R,2R)-2-(3-methoxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-6-2-5-9-7-3-4-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCVURVSAJABOP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol features a cyclobutane ring substituted with a methoxypropyl amino group. Its molecular formula is , and it exhibits properties typical of cyclic amines.
Biological Activity Overview
The biological activity of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol has been explored in various contexts, including:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth. For instance, some derivatives with structural similarities demonstrated significant cytotoxic effects against various cancer cell lines.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing pathways related to mood and cognition. Studies on related compounds suggest possible interactions with serotonin receptors, which could have implications for anxiety and depression treatments.
Antitumor Activity
A study evaluating the antitumor effects of novel tetrahydroquinoline derivatives showed that compounds with similar structural features to trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, outperforming Doxorubicin as a reference drug .
| Compound | IC50 (µg/mL) | Comparison |
|---|---|---|
| Compound 32 | 2.5 | More potent than Doxorubicin (IC50 = 37.5) |
| Compound 25 | 3 | More potent than Doxorubicin |
| Doxorubicin | 37.5 | Reference drug |
Neurotransmitter Interaction
Research indicates that compounds with similar aminoalkyl side chains can modulate neurotransmitter release. For example, studies on TRP channels suggest that such compounds may influence pain pathways and respiratory responses .
The mechanisms through which trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol exerts its biological effects may include:
- Receptor Binding : Potential interaction with neurotransmitter receptors, particularly those involved in pain modulation.
- Ion Channel Modulation : Influence on TRP channels, which are implicated in various physiological responses including pain perception and inflammation.
- Cell Cycle Interference : Similar compounds have been shown to induce G2/M cell cycle arrest, suggesting a mechanism for antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological relevance.
Structural Analog: trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol
- Molecular Formula: C₁₁H₂₁NO₂ .
- Key Differences: The propyl chain substituent is isopropoxy (propan-2-yloxy) instead of methoxy. Increased steric bulk and lipophilicity (calculated logP ≈ 1.2 vs. 0.8 for the methoxy analog) due to the branched alkyl chain. Potential for altered receptor binding due to steric effects.
| Property | trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol | trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol |
|---|---|---|
| Molecular Formula | C₈H₁₇NO₂ | C₁₁H₂₁NO₂ |
| Molecular Weight (g/mol) | 159.23 | 199.29 |
| logP (Predicted) | 0.8 | 1.2 |
| Water Solubility | Moderate (≈50 mg/mL) | Low (≈20 mg/mL) |
Functional Implications: The isopropoxy variant’s higher logP may improve blood-brain barrier penetration but reduce aqueous solubility, limiting its utility in hydrophilic environments. No direct biological data are available, but structural modeling suggests weaker hydrogen-bonding capacity compared to the methoxy analog .
Cyclic Analog: (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol
- Molecular Formula : C₁₁H₁₈N₆O₂S .
- Key Differences: Cyclopentene ring (5-membered) vs. cyclobutane (4-membered), altering ring strain and conformational flexibility. Tetrazole-thio and hydroxyl groups introduce polar and hydrogen-bonding functionalities absent in the methoxypropyl cyclobutanol.
| Property | trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol | (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-...cyclopent-2-en-1-ol |
|---|---|---|
| Ring Size | 4-membered (cyclobutane) | 5-membered (cyclopentene) |
| Key Functional Groups | Methoxypropylamine, hydroxyl | Hydroxypropylamine, tetrazole-thio, hydroxyl |
| logP (Predicted) | 0.8 | -0.3 |
| Bioactivity | Not reported | Antimicrobial (tetrazole-thio enhances metal-binding capacity) |
Functional Implications: The cyclopentene analog’s tetrazole-thio group enables chelation of metal ions, a property leveraged in antimicrobial applications . However, its lower logP (-0.3) suggests reduced membrane permeability compared to the methoxypropyl cyclobutanol.
General Trends in Cycloalkanol Derivatives
- Substituent Effects :
- Methoxy/isopropoxy groups enhance lipophilicity and metabolic resistance compared to hydroxylated chains.
- Polar groups (e.g., tetrazole-thio) improve solubility and target engagement but may limit bioavailability.
- Biological Relevance : Cyclobutane derivatives are understudied compared to cyclopentane/cyclopentene analogs, which are more prevalent in drug discovery due to their conformational flexibility .
Preparation Methods
Stepwise Process
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1. Mitsunobu inversion | Reaction of cis-3-dibenzyl cyclobutanol with triphenylphosphine, a carboxylic acid (e.g., p-nitrobenzoic acid), and a condensing agent (e.g., diisopropyl azodicarboxylate) in tetrahydrofuran at 0-10°C under nitrogen | THF (5-12 volumes), triphenylphosphine (1.6-2.3 eq), carboxylic acid (1.01-1.3 eq), condensing agent (1.6-2.3 eq), nitrogen atmosphere | Formation of hydrochloride salt of trans-3-dibenzyl cyclobutyl ester; yield ~85-90% |
| 2. Hydrolysis | Hydrolysis of the ester hydrochloride in alkaline aqueous medium (NaOH or KOH) with tetrahydrofuran, reflux for 3 hours | THF, water, NaOH or KOH (alkaline), reflux | Trans-3-dibenzyl cyclobutanol obtained; yield ~90% |
| 3. Catalytic debenzylation | Hydrogenolysis using palladium hydroxide or palladium on carbon catalyst in alcohol solvent under hydrogen pressure (1.0-1.2 MPa), 30-45°C for 24 hours | Methanol or isopropanol, 10% Pd(OH)2 or Pd/C catalyst, hydrogen atmosphere | Trans-3-aminocyclobutanol with 88-90% yield and >99% purity |
This method is adaptable to introduce the 3-methoxypropyl amino substituent by modifying the amination step or by using an appropriate amine precursor during the debenzylation or substitution phase.
Photochemical [2+2] Cycloaddition Approaches
Photochemical methods are widely used to construct cyclobutane rings with stereochemical control. Although specific literature on trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol is scarce, related cyclobutane syntheses via intramolecular [2+2] photocycloadditions provide valuable insights.
- Chiral Lewis acid catalysts enable enantioselective photocycloadditions of α,β-unsaturated carbonyl compounds with alkenes to form cyclobutane intermediates.
- These intermediates can be further functionalized by hydrogenolysis and amination to yield cyclobutanol amines.
- Photochemical methods offer regio- and stereoselectivity, crucial for the trans configuration of cyclobutanol derivatives.
Research (University of Wisconsin thesis) indicates that tethered dienes and enantiopure substrates can be used to obtain cyclobutane rings with high stereocontrol, which can be functionalized to introduce aminoalkyl groups such as 3-methoxypropyl amines.
Amination and Functionalization Techniques
Amination of cyclobutanols to introduce the 3-methoxypropyl amino substituent can be achieved by:
- Nucleophilic substitution of a suitable leaving group on the cyclobutanol ring with 3-methoxypropylamine,
- Reductive amination of cyclobutanone intermediates with 3-methoxypropylamine,
- Radical cascade reactions under photoredox catalysis to build complex aminoalkylated cyclobutane frameworks.
These methods require careful control of reaction conditions to preserve the trans stereochemistry and avoid ring opening or rearrangement.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction + Hydrolysis + Catalytic Debenzylation | Inversion of stereochemistry via Mitsunobu, alkaline hydrolysis, hydrogenolysis | Triphenylphosphine, diisopropyl azodicarboxylate, NaOH/KOH, Pd(OH)2 or Pd/C | High yield (>70%), high purity (>99%), scalable | Requires multiple steps, sensitive to moisture |
| Photochemical [2+2] Cycloaddition | Photoexcitation of α,β-unsaturated carbonyl and alkene, biradical formation, ring closure | Chiral Lewis acids, UV light, sensitizers | Excellent stereocontrol, enantioselective | Requires specialized equipment, limited substrate scope |
| Amination via Nucleophilic Substitution or Reductive Amination | Substitution on cyclobutanol or cyclobutanone intermediates | 3-Methoxypropylamine, reducing agents | Direct introduction of aminoalkyl group | Possible stereochemical challenges, side reactions |
Research Findings and Optimization Notes
- The Mitsunobu-based synthesis shows a total molar yield exceeding 70% with GC purity over 99.5%, demonstrating its efficiency and reliability for preparing trans-aminocyclobutanols.
- Hydrolysis under alkaline conditions is preferably conducted with sodium hydroxide or potassium hydroxide in refluxing tetrahydrofuran-water mixtures, achieving yields around 90%.
- Catalytic debenzylation using palladium hydroxide in methanol under hydrogen pressure (1.0-1.2 MPa) at 30-45°C for 24 hours provides clean removal of benzyl protecting groups without racemization.
- Photochemical methods provide a complementary approach for cyclobutane ring formation with stereochemical control but require subsequent functionalization to install the aminoalkyl side chain.
- Radical cascade and photoredox catalytic methods offer innovative routes for complex aminoalkyl cyclobutane derivatives but are less documented for this specific compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
